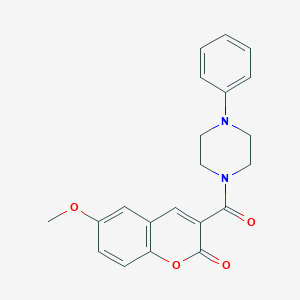![molecular formula C14H15N3O3 B279157 N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide, commonly known as ABEF, is a synthetic compound that has gained attention in the scientific community due to its potential in biochemical and physiological research. ABEF is a furamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of ABEF involves the formation of hydrogen bonds with the target molecule, leading to the inhibition of its activity. ABEF has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. ABEF has also been shown to bind to the binding site of receptors, preventing the binding of ligands and inhibiting the signaling pathway.
Biochemical and Physiological Effects:
ABEF has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor signaling, and the regulation of protein-protein interactions. ABEF has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. ABEF has also been shown to modulate the signaling pathway of G protein-coupled receptors, leading to the regulation of various physiological processes.
実験室実験の利点と制限
ABEF has several advantages for lab experiments, including its high purity and yield, its ability to inhibit enzyme activity and modulate receptor signaling, and its potential in the study of protein-protein interactions. However, ABEF also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of ABEF, including the development of new synthesis methods, the identification of new targets for ABEF, and the determination of its safety and efficacy in vivo. Further studies are needed to determine the optimal dosage and administration of ABEF, as well as its potential for use in the treatment of various diseases. Additionally, the study of ABEF in combination with other compounds may lead to the development of new therapeutic strategies.
合成法
ABEF can be synthesized using various methods, including the condensation reaction of 2-aminobenzamide and 2-furoic acid, followed by reduction using sodium borohydride. Another method involves the reaction of 2-aminobenzamide and 2-furoyl chloride in the presence of triethylamine, followed by reduction using lithium aluminum hydride. Both methods result in the formation of ABEF with high purity and yield.
科学的研究の応用
ABEF has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor binding. ABEF has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are involved in physiological processes such as neurotransmission and acid-base balance. ABEF has also been used to study the binding of ligands to receptors, such as the G protein-coupled receptor.
特性
製品名 |
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC名 |
N-[2-[(2-aminobenzoyl)amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c15-11-5-2-1-4-10(11)13(18)16-7-8-17-14(19)12-6-3-9-20-12/h1-6,9H,7-8,15H2,(H,16,18)(H,17,19) |
InChIキー |
OQSCBFCRHGEFAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





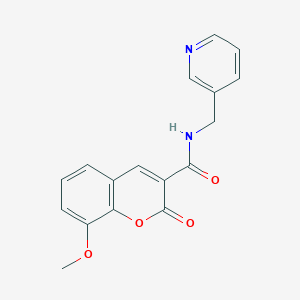
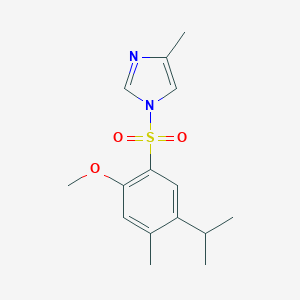
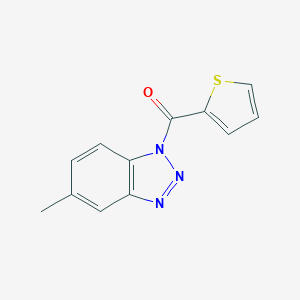
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
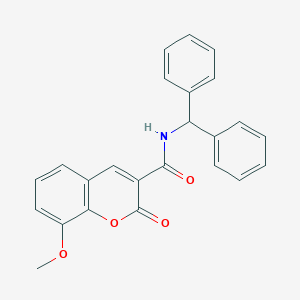
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
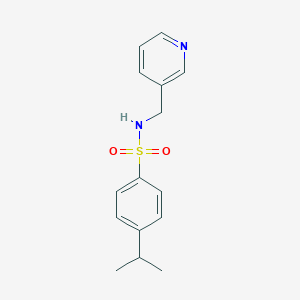
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
